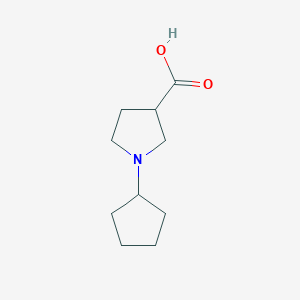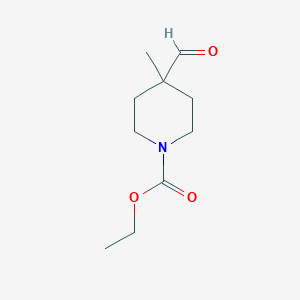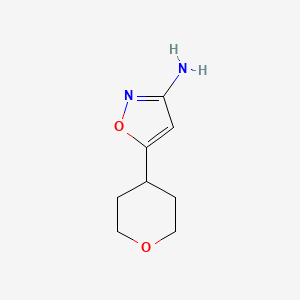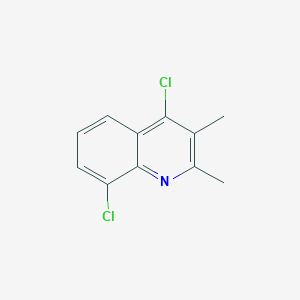
1-Cyclopentylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Cyclopentylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 . It is used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-Cyclopentylpyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The pyrrolidine ring in 1-Cyclopentylpyrrolidine-3-carboxylic acid is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions of carboxylic acids, such as 1-Cyclopentylpyrrolidine-3-carboxylic acid, can involve the O−H bond, the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, like 1-Cyclopentylpyrrolidine-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research in the field of chemistry has explored the synthesis of complex molecules for various applications, including medicinal and biological sciences. For example, the synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids through an efficient three-component condensation reaction showcases the potential for synthesizing complex molecules for further application in medicinal chemistry (Marandi, 2018).
Drug Development and Pharmaceutical Research
- The study of metabolites and their pathways is crucial in drug development and understanding the pharmacokinetics of potential therapeutic agents. Research on the CYP2C8- and CYP3A-mediated C-demethylation of specific compounds illustrates the importance of understanding metabolic pathways in the development of drugs (Prakash et al., 2008).
Catalysis and Material Science
- In material science, the synthesis of new materials through novel methods such as 1,3-dipolar cycloadditions has been explored. This includes the synthesis of pyrrolizidines and indolizidines, which could have implications in the development of new materials or catalytic processes (Nájera & Sansano, 2018).
Biochemical Applications and Enzyme Inhibition
- Compounds similar to 1-Cyclopentylpyrrolidine-3-carboxylic acid might be used in biochemical applications such as enzyme inhibition, which is a crucial aspect of understanding biochemical pathways and developing therapeutic agents. For instance, the synthesis and AChE inhibitory activity of novel compounds showcases the potential for biochemical applications (Sivakumar et al., 2013).
Analytical Chemistry and Extraction Techniques
- In analytical chemistry, understanding the extraction efficiency and equilibrium studies of compounds is essential for various applications, including pharmaceutical and food industries. Research on the extraction of Pyridine-3-carboxylic Acid using different solvents provides insights into the optimization of extraction processes for analytical and industrial applications (Kumar & Babu, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPTDQACZJPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)


![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)

![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)